6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of bromine, fluorine, and methyl groups attached to the indazole core, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine typically involves a multi-step process. One common method includes:
Regioselective Bromination: The starting material undergoes bromination to introduce the bromine atom at the desired position.
Heterocycle Formation: The brominated intermediate is then reacted with hydrazine to form the indazole ring. .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of anticancer, antiangiogenic, and antioxidant agents. .
Biological Research: The compound is used to study the biological pathways and molecular targets involved in cancer and other diseases.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit proangiogenic cytokines such as TNFα, VEGF, and EGF, which are involved in tumor development and progression . The compound’s structure allows it to bind to these targets and disrupt their function, leading to reduced cell viability and angiogenesis.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-fluoro-1H-indazol-3-amine: Similar structure but with one less fluorine atom.
4-Bromo-7-methyl-1H-indazol-3-amine: Similar structure but with a methyl group instead of fluorine.
7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine: Similar structure but with chlorine instead of fluorine.
Uniqueness
6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine is unique due to the presence of both bromine and two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity in biological applications compared to similar compounds.
Properties
Molecular Formula |
C8H6BrF2N3 |
---|---|
Molecular Weight |
262.05 g/mol |
IUPAC Name |
6-bromo-4,7-difluoro-1-methylindazol-3-amine |
InChI |
InChI=1S/C8H6BrF2N3/c1-14-7-5(8(12)13-14)4(10)2-3(9)6(7)11/h2H,1H3,(H2,12,13) |
InChI Key |
HHLOMXMYKIRNGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=C2F)Br)F)C(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.